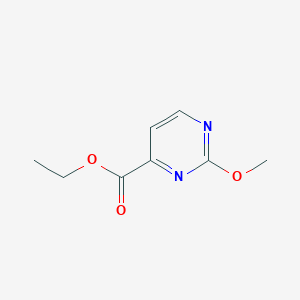
Ethyl 2-methoxypyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxipirimidina-4-carboxilato de etilo: es un compuesto orgánico con la fórmula molecular C8H10N2O3. Pertenece a la clase de derivados de pirimidina, que son conocidos por sus diversas aplicaciones en varios campos, como la farmacéutica, la agroquímica y la ciencia de los materiales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 2-metoxipirimidina-4-carboxilato de etilo generalmente implica la reacción del ácido 2-metoxipirimidina-4-carboxílico con etanol en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa .
Métodos de producción industrial: En un entorno industrial, la producción de 2-metoxipirimidina-4-carboxilato de etilo puede ampliarse utilizando reactores de flujo continuo. Este método permite un mejor control de los parámetros de reacción y mayores rendimientos. El uso de sistemas automatizados también garantiza la coherencia y reduce el riesgo de contaminación .
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-metoxipirimidina-4-carboxilato de etilo sufre diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: Esta reacción implica el reemplazo de un grupo saliente por un nucleófilo.
Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Fenóxido de sodio, fluoruro de potasio, dimetilamina.
Oxidación: Permanganato de potasio.
Reducción: Borohidruro de sodio.
Principales productos formados:
Sustitución nucleofílica: Derivados de pirimidina sustituidos.
Oxidación: Derivados del ácido pirimidina-4-carboxílico.
Reducción: Derivados de pirimidina reducidos.
Aplicaciones Científicas De Investigación
El 2-metoxipirimidina-4-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: La investigación está en curso para explorar su potencial como agente antiviral y anticancerígeno.
Industria: Se utiliza en la producción de agroquímicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-metoxipirimidina-4-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor o activador de varias enzimas y receptores, dependiendo de sus modificaciones estructurales. Los efectos del compuesto están mediados por vías que involucran la sustitución nucleofílica y otras reacciones químicas .
Comparación Con Compuestos Similares
Compuestos similares:
- 2-Metoxipirimidina-4-carboxilato de metilo
- 4-Cloro-2-metoxipirimidina-5-carboxilato de etilo
- Ácido 2-metoxipirimidina-5-carboxílico
Comparación: El 2-metoxipirimidina-4-carboxilato de etilo es único debido a su grupo funcional éster específico, que imparte propiedades químicas distintas. En comparación con su contraparte de metilo, tiene un peso molecular más alto y diferentes características de solubilidad.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl 2-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-5-9-8(10-6)12-2/h4-5H,3H2,1-2H3 |
Clave InChI |
JMZKSVVQTJBQHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)
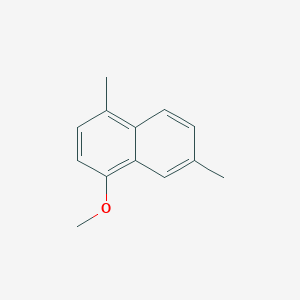
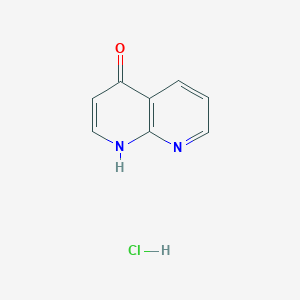
![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)



![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)
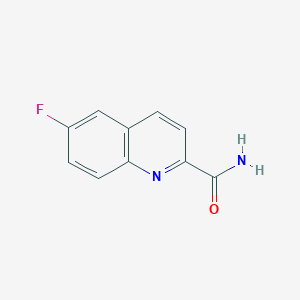


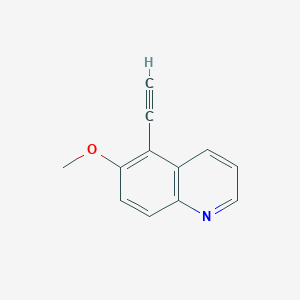
![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)

